molecular formula C22H48N10O4 B142218 PAMAM dendrimer, ethylenediamine core, generation 0.0 solution CAS No. 155773-72-1

PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Cat. No.: B142218
CAS No.: 155773-72-1
M. Wt: 516.7 g/mol
InChI Key: SENLDUJVTGGYIH-UHFFFAOYSA-N
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Description

PAMAM dendrimer is a poly(amidoamine) that is categorized under the class of dendritic polymers, which can be prepared by a two-step reaction that forms generations around the central ethylenediamine core. It consists of nitrogen and amide as functional groups that are structured in regular branched upon branched pattern. PAMAM is majorly used as a high capacity chelating agent.

Mechanism of Action

Target of Action

Poly(amidoamine) (PAMAM) dendrimers are a novel class of spherical, well-designed branching polymers with interior cavities and abundant terminal groups on the surface . They are widely studied as drug vectors due to their particular structure and excellent properties . The primary targets of PAMAM dendrimers are typically drug molecules, which can be loaded in the internal cavity of dendrimers or adsorbed on the surface . The interaction force and spatial configuration between PAMAM and several typical chemotherapy drugs have been studied .

Mode of Action

The mode of action of PAMAM dendrimers involves the formation of stable complexes with drugs, plasmid DNA, oligonucleotides, and antibodies . The outward growth of PAMAM dendrimers is accomplished by alternating between two reactions: Michael addition of the amino-terminated surface onto methyl acrylate, resulting in an ester-terminated outer layer, and coupling with ethylene diamine to achieve a new amino-terminated surface .

Biochemical Pathways

PAMAM dendrimers affect various biochemical pathways. They are characterized by pH-dependent conformations, becoming more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups . This unique property allows them to interact with different biochemical pathways in a pH-dependent manner.

Pharmacokinetics

The pharmacokinetics of PAMAM dendrimers are influenced by their molecular weight, hydrodynamic size, and polymer architecture . Elimination clearance decreases more rapidly with an increase in hydrodynamic size for PAMAM-OH dendrimers as compared to HPMA copolymers . PAMAM dendrimers are eliminated renally to a lesser extent than HPMA copolymers .

Result of Action

The result of PAMAM dendrimer action is primarily the delivery of the loaded drug molecules to their target sites. The biodegradability, non-toxicity, non-immunogenicity, and multifunctionality of PAMAM dendrimer facilitate its application in drug delivery, gene transfection, tumor therapy, and diagnostics applications with precision and selectivity .

Action Environment

The action of PAMAM dendrimers is influenced by environmental factors. For instance, the pH of the environment can affect the conformation of PAMAM dendrimers, which in turn influences their interaction with drug molecules and their delivery to target sites . Furthermore, the presence of other molecules in the environment can also affect the interaction of PAMAM dendrimers with their targets .

Biochemical Analysis

Biochemical Properties

PAMAM dendrimers are known to interact with various biomolecules. They can form stable complexes with drugs, plasmid DNA, oligonucleotides, and antibodies . The amine-terminated PAMAM dendrimers are able to solubilize different families of hydrophobic drugs . The cationic charges on the dendrimer surface may disturb the cell membrane . Therefore, surface modification strategies such as PEGylation, acetylation, glycosylation, and amino acid functionalization are often employed to neutralize the peripheral amine groups and improve dendrimer biocompatibility .

Cellular Effects

The cellular effects of PAMAM dendrimers are largely dependent on their surface charge. For instance, positively charged PAMAM-NH2 dendrimers have been found to promote exocytosis in MCF-7/ADR cells, a multidrug-resistant human breast cancer cell model . This is achieved through three intracellular transportation processes and the involvement of P-glycoprotein (P-gp) . On the other hand, neutral PAMAM-OH and negatively charged PAMAM-COOH dendrimers exhibit lower exocytosis rates .

Molecular Mechanism

The molecular mechanism of action of PAMAM dendrimers involves their interaction with various biomolecules. For instance, PAMAM-NH2 dendrimers can enter MCF-7/ADR cells by forming nanoscale membrane holes . This portion of PAMAM-NH2 is eliminated by P-gp . Positively charged PAMAM-NH2 dendrimers are preferentially attracted to the mitochondria and cell nuclei . Major vault protein (MVP) promotes exocytosis of PAMAM-NH2 from the nucleus but has no effect on the exocytosis of PAMAM-OH or PAMAM-COOH .

Temporal Effects in Laboratory Settings

It is known that PAMAM dendrimers can enhance the transport of certain compounds across cell monolayers . For instance, PAMAM-G0 and PAMAM-G3 dendrimers have been shown to greatly enhance the transport of naproxen conjugates across Caco-2 cell monolayers .

Dosage Effects in Animal Models

The effects of PAMAM dendrimers at different dosages in animal models have been studied. For instance, PAMAM-G3.5 and PAMAM-G4 dendrimers were evaluated in zebrafish models . PAMAM-G4 with amine terminal groups showed lethal and sublethal parameters, dose, and exposure time-dependence .

Metabolic Pathways

It is known that PAMAM dendrimers can interact with various enzymes and cofactors .

Transport and Distribution

PAMAM dendrimers can be transported and distributed within cells and tissues. Their transportation in multidrug-resistant tumor cells involves three intracellular transportation processes and the involvement of P-gp . The surface charge of PAMAM dendrimers plays a crucial role in their distribution within cells .

Subcellular Localization

The subcellular localization of PAMAM dendrimers is influenced by their surface charge. Positively charged PAMAM-NH2 dendrimers are preferentially attracted to the mitochondria and cell nuclei . Major vault protein (MVP) promotes exocytosis of PAMAM-NH2 from the nucleus .

Properties

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENLDUJVTGGYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399812
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155773-72-1
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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Q & A

Q1: How do PAMAM dendrimers interact with cell membranes?

A1: PAMAM dendrimers interact with cell membranes primarily through electrostatic interactions. Their positively charged amine termini bind to negatively charged components of the cell membrane, such as phospholipids. Studies have shown that the strength of this interaction depends on the dendrimer generation (size) and surface charge. For instance, higher generation dendrimers like G5.0-OH exhibit stronger interactions than lower generation dendrimers. [] This interaction can lead to membrane disruption, which may contribute to their cytotoxicity at higher concentrations. [, , ] Additionally, the presence of negatively charged lipids like POPG enhances the interaction, while neutral lipids like POPC show weaker interactions. []

Q2: Can PAMAM dendrimers penetrate cells?

A2: Yes, PAMAM dendrimers can penetrate cells, and their uptake efficiency is influenced by factors like generation, surface charge, and cell type. [, , , ] Fluorescence microscopy studies demonstrate their presence within various cell types, including hepatocellular carcinoma cells (HepG2) [] and microalgae. []

Q3: What are the downstream effects of PAMAM dendrimers within cells?

A3: PAMAM dendrimers can trigger various cellular responses, including:

  • Autophagy: Studies have shown that PAMAM dendrimers can induce autophagy in hepatocellular carcinoma cells [] and human liver cells. [] This process involves the formation of autophagosomes, which engulf and degrade cellular components. The Akt/mTOR and Erk1/2 signaling pathways have been implicated in this process. [, ]
  • Cytotoxicity: While promising for drug delivery, PAMAM dendrimers can exhibit cytotoxicity, particularly at higher generations and concentrations. [, , ] This toxicity is often attributed to their interactions with cell membranes, leading to disruption and cell death.
  • Oxidative stress: Research indicates that PAMAM dendrimers can induce oxidative stress in both microalgae and cyanobacteria. [] This stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Q4: How does the surface charge of PAMAM dendrimers influence their biological activity?

A4: The surface charge of PAMAM dendrimers plays a critical role in their interaction with biological systems. Cationic PAMAM dendrimers, with their positively charged amine groups, show a higher affinity for negatively charged cell membranes and DNA. [, ] This strong interaction can enhance cellular uptake but also increase their cytotoxic potential. [] In contrast, anionic or neutral dendrimers exhibit reduced interactions, potentially leading to lower toxicity but also reduced cellular uptake. []

Q5: Can PAMAM dendrimers be used for drug delivery?

A5: Yes, PAMAM dendrimers show promise as drug delivery vehicles due to their ability to encapsulate drug molecules and their potential for targeted delivery. [, , , ] Their branched structure allows for the loading of therapeutic agents within their interior or by conjugation to their surface. Surface modifications, such as PEGylation, can further enhance their biocompatibility and circulation time. []

Q6: What is the molecular formula and weight of a PAMAM dendrimer?

A6: PAMAM dendrimers don't have a single molecular formula or weight. Their structure is defined by their generation (G), which represents the number of branching points from the core. Each generation doubles the number of surface groups and significantly increases the molecular weight. For example, a G0 PAMAM dendrimer starts with an ethylenediamine core and has a molecular weight of 517 g/mol, while a G4 dendrimer has a molecular weight of around 14,215 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize PAMAM dendrimers?

A7: Several spectroscopic techniques are used to characterize PAMAM dendrimers, including:

  • Nuclear Magnetic Resonance (NMR): NMR is used to confirm the structure of synthesized dendrimers, analyze their interactions with other molecules like drugs or lipids, and study their solution behavior. [, , ]
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the dendrimer structure and confirm successful conjugation with other molecules. [, ]
  • Mass Spectrometry (MS): MS techniques, including MALDI-TOF and ESI-QTOF, are used to determine the molecular weight and purity of synthesized dendrimers. [, ]

Q8: How stable are PAMAM dendrimers under different conditions?

A8: PAMAM dendrimer stability depends on the environmental conditions, including:

  • pH: They are generally stable over a wide pH range, but extreme pH values can lead to hydrolysis of the amide bonds, especially for higher generations. []
  • Temperature: Elevated temperatures can cause degradation, particularly in the presence of oxygen. []

Q9: What strategies can improve the stability of PAMAM dendrimers?

A9: Several strategies can enhance the stability of PAMAM dendrimers:

  • Surface modification: PEGylation, acetylation, or conjugation with other molecules can improve stability, reduce toxicity, and enhance biocompatibility. [, , ]

Q10: What are the potential applications of PAMAM dendrimers beyond drug delivery?

A10: PAMAM dendrimers hold promise for various applications, including:

  • Gene delivery: Their ability to complex with DNA makes them attractive non-viral vectors for gene therapy. [, , ]
  • Catalysis: Dendrimers can act as scaffolds for immobilizing catalysts, leading to enhanced activity and selectivity in various chemical reactions. [, ]
  • Wastewater treatment: PAMAM dendrimers can be used to remove heavy metal ions from contaminated water due to their high binding capacity. []

Q11: What are the current limitations and future directions for PAMAM dendrimer research?

A11: While promising, PAMAM dendrimer research faces some challenges, including:

  • Toxicity: Addressing the cytotoxicity concerns, especially for higher generations, is crucial for their safe use in biomedical applications. [, , ]
  • Targeted delivery: Improving the targeting specificity of dendrimer-based drug delivery systems to minimize off-target effects is an ongoing area of research. [, ]

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